molecular formula C6H10LiO3 B14865227 Lithium salt;3-(oxetan-3-yl)propanoic acid

Lithium salt;3-(oxetan-3-yl)propanoic acid

Cat. No.: B14865227
M. Wt: 137.1 g/mol
InChI Key: HPLZCJPVVQCSAA-UHFFFAOYSA-N
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Description

Lithium salt;3-(oxetan-3-yl)propanoic acid is a chemical compound with the molecular formula C6H11LiO3 It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium salt;3-(oxetan-3-yl)propanoic acid typically involves the reaction of 3-(oxetan-3-yl)propanoic acid with a lithium-containing reagent. One common method is the neutralization of 3-(oxetan-3-yl)propanoic acid with lithium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the precise control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium salt;3-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups, such as alcohols.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Lithium salt;3-(oxetan-3-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its lithium content.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of lithium salt;3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including neurotransmitter release and signal transduction pathways. The oxetane ring may also interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(oxetan-2-yl)propanoic acid lithium salt
  • 3-(oxetan-3-yl)butanoic acid lithium salt
  • 3-(oxetan-3-yl)propanoic acid sodium salt

Uniqueness

Lithium salt;3-(oxetan-3-yl)propanoic acid is unique due to the specific positioning of the oxetane ring and the presence of the lithium ion. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.

Properties

Molecular Formula

C6H10LiO3

Molecular Weight

137.1 g/mol

InChI

InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8);

InChI Key

HPLZCJPVVQCSAA-UHFFFAOYSA-N

Canonical SMILES

[Li].C1C(CO1)CCC(=O)O

Origin of Product

United States

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